molecular formula C15H23NO2Si B11752997 tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

Cat. No.: B11752997
M. Wt: 277.43 g/mol
InChI Key: CWFUBAXYXDMWBM-UHFFFAOYSA-N
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Description

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate: is a complex organic compound that belongs to the class of azasilines. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a dihydrobenzo[d][1,3]azasiline core. It is often used in various chemical reactions and has applications in scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. For example, the reaction can be carried out in tetrahydrofuran at low temperatures, followed by the addition of a base such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is unique due to its azasiline core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H23NO2Si

Molecular Weight

277.43 g/mol

IUPAC Name

tert-butyl 1,1-dimethyl-2,4-dihydro-3,1-benzazasiline-3-carboxylate

InChI

InChI=1S/C15H23NO2Si/c1-15(2,3)18-14(17)16-10-12-8-6-7-9-13(12)19(4,5)11-16/h6-9H,10-11H2,1-5H3

InChI Key

CWFUBAXYXDMWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[Si](C1)(C)C

Origin of Product

United States

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